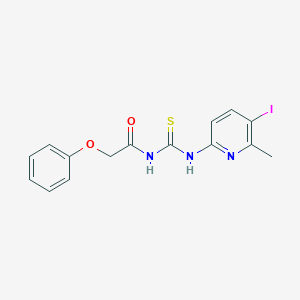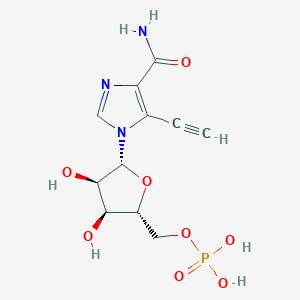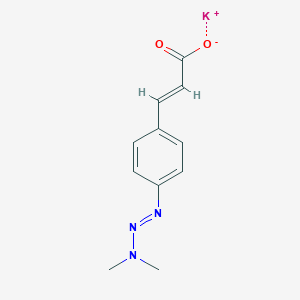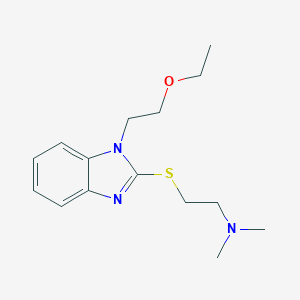
DL-Arginine, butanedioate (2:1), tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Arginine, butanedioate (2:1), tetrahydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a salt of the amino acid arginine and butanedioic acid and is commonly used in laboratory experiments.
Mecanismo De Acción
The mechanism of action of DL-Arginine, butanedioate (2:1), tetrahydrate is related to its role as a substrate for arginase. Arginase is an enzyme that converts arginine to ornithine, which is then used in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is regulated by the availability of arginine. DL-Arginine, butanedioate (2:1), tetrahydrate provides a source of arginine for arginase, which can then regulate polyamine synthesis.
Biochemical and Physiological Effects:
DL-Arginine, butanedioate (2:1), tetrahydrate has several biochemical and physiological effects. It is known to increase the production of nitric oxide, which is a potent vasodilator. This effect can help to regulate blood pressure and improve blood flow to tissues. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation and promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DL-Arginine, butanedioate (2:1), tetrahydrate is its availability and ease of synthesis. This compound is relatively inexpensive and can be synthesized in a laboratory setting. Additionally, it has a wide range of applications in various fields, including biochemistry and physiology.
One of the limitations of this compound is related to its stability. DL-Arginine, butanedioate (2:1), tetrahydrate is known to be hygroscopic, which means that it can absorb moisture from the air and become unstable. This can make it difficult to store and transport the compound.
Direcciones Futuras
There are several future directions for research related to DL-Arginine, butanedioate (2:1), tetrahydrate. One area of interest is related to its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis and colitis.
Another area of interest is related to its role in the regulation of blood pressure. DL-Arginine, butanedioate (2:1), tetrahydrate has been shown to increase the production of nitric oxide, which can help to regulate blood pressure. Further research is needed to determine the potential applications of this compound in the treatment of hypertension.
In conclusion, DL-Arginine, butanedioate (2:1), tetrahydrate is a compound with a wide range of scientific research applications. Its ease of synthesis and availability make it a valuable tool in laboratory experiments. Further research is needed to determine its potential applications as a therapeutic agent and its role in the regulation of blood pressure.
Métodos De Síntesis
DL-Arginine, butanedioate (2:1), tetrahydrate is synthesized by reacting arginine with butanedioic acid in a 2:1 molar ratio. The reaction is carried out in an aqueous solution and is followed by the addition of a drying agent to obtain the tetrahydrate form of the compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DL-Arginine, butanedioate (2:1), tetrahydrate has a wide range of scientific research applications. One of its primary applications is in the field of biochemistry, where it is used as a substrate for the enzyme arginase. It is also used in studies related to the synthesis of nitric oxide, which is a potent vasodilator. Additionally, this compound is used in studies related to the regulation of blood pressure, wound healing, and immune system function.
Propiedades
Número CAS |
129505-32-4 |
|---|---|
Nombre del producto |
DL-Arginine, butanedioate (2:1), tetrahydrate |
Fórmula molecular |
C16H42N8O12 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C6H14N4O2.C4H6O4.4H2O/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8;;;;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8);4*1H2/t2*4-;;;;;/m00...../s1 |
Clave InChI |
SOIPXPAGTSWHMW-XKQYSACFSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
Sinónimos |
Arg HHA arginine hemisuccinate hemisuccinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)


![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)





![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)

